molecular formula C7H6ClN3O B2962678 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 40852-06-0

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B2962678
CAS No.: 40852-06-0
M. Wt: 183.6
InChI Key: CRMDODRROWFDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine ring. The methyl group at the 1-position and chlorine at the 5-position define its structural identity. This compound serves as a scaffold in medicinal chemistry, particularly in kinase inhibitor development, due to its ability to modulate biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

5-chloro-1-methyl-3H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-4-2-3-5(8)9-6(4)10-7(11)12/h2-3H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMDODRROWFDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40852-06-0
Record name 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of an appropriate intermediate. For example, one route may involve the reaction of 2-chloropyridine with formamide under acidic conditions to form the imidazo[4,5-b]pyridine ring, followed by chlorination and methylation steps.

Industrial Production Methods: Industrial production often relies on scalable methods such as batch or continuous flow processes. Optimizing reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for large-scale production. Detailed industrial processes are proprietary and can vary based on the specific needs of the production facility.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Oxidative reactions may introduce additional functional groups or modify the compound's structure, often using reagents like hydrogen peroxide or molecular oxygen.

  • Reduction: This compound can undergo reduction reactions to modify its functional groups or reduce unsaturated bonds, typically using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur on the chloro or methyl groups, introducing different substituents.

Common Reagents and Conditions:

  • For oxidation , common reagents include potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: often utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

  • Substitution: reactions may use various nucleophiles or electrophiles, depending on the desired product.

Major Products:

  • Oxidative transformations can yield carboxylated or hydroxylated derivatives.

  • Reduction processes might produce dechlorinated or fully saturated analogs.

  • Substitution reactions can introduce diverse functional groups, significantly altering the compound's reactivity and application.

Scientific Research Applications

Chemistry: 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for interesting interactions in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine: In biological and medicinal research, this compound serves as a scaffold for developing pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery, particularly in the field of cancer research, where its derivatives may exhibit anti-tumor activity.

Industry: Industrially, this compound can be used in the synthesis of agrochemicals or materials science applications. Its structural properties are leveraged to create materials with desirable characteristics, such as stability and reactivity.

Mechanism of Action

The compound's mechanism of action in a biological context involves binding to specific molecular targets, such as enzymes or receptors, which then modulate their activity. These interactions often occur through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The specific pathways involved can vary but may include inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Structural Difference : Bromine replaces chlorine at position 6, and the methyl group is at position 3.
  • Physical Properties: The planar structure (r.m.s. deviation 0.017 Å) facilitates hydrogen-bonded dimer formation via the amino and carbonyl groups .
  • Synthesis : Methylation of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide under catalytic conditions .
5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1681-15-8)
  • Structural Difference : Lacks the methyl group at position 1.
  • Implications : Reduced steric hindrance may enhance solubility but decrease metabolic stability compared to the methylated derivative .
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one
  • Structural Difference : Oxazole replaces imidazole in the fused ring system.

Pharmacologically Active Derivatives

1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Structural Features : Benzyl groups at positions 1 and 3 increase lipophilicity.
  • Biological Relevance : Demonstrates broad pharmacological activities, including kinase inhibition, attributed to enhanced membrane permeability .
5-Amino-1,3-dibenzyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 893725-46-7)
  • Functional Group: Amino substituent at position 5.
  • Chemical Reactivity: The amino group enables nucleophilic reactions, making it a versatile intermediate for derivatization .

Comparative Data Table

Compound Name Substituents Key Properties Biological Implications References
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one 1-Me, 5-Cl Planar structure, hydrogen-bond dimerization Kinase inhibition scaffold
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one 3-Me, 6-Br High crystallinity, dimeric H-bonding Precursor for active pharmaceuticals
1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one 1-Bn, 3-Bn, 6-Br Lipophilic, broad pharmacological activity Medicinal chemistry applications
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one Oxazole ring, 6-Cl Reduced electron density vs. imidazole Alternative scaffold for heterocyclic drugs

Key Research Findings

  • Methylation Effects: Methyl groups at the 1-position (as in the target compound) improve metabolic stability compared to non-methylated analogues like 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one .
  • Halogen Substitution : Chlorine at position 5 (target) vs. bromine at position 6 (analogue) influences electronic properties and binding kinetics in kinase inhibitors .
  • Biological Activity : Bulky substituents (e.g., benzyl, pyrazinyl) enhance target affinity but may compromise solubility, highlighting a trade-off in drug design .

Biological Activity

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

  • Molecular Formula : C7H6ClN3O
  • Molecular Weight : 183.6 g/mol
  • CAS Number : 40852-06-0

Anticancer Activity

Recent studies have highlighted the anticancer properties of various imidazo[4,5-b]pyridine derivatives, including this compound. Notably, this compound has shown significant antiproliferative effects against several cancer cell lines.

In Vitro Studies

In a study investigating the antiproliferative activity of pyridine derivatives, it was found that compounds similar to this compound exhibited varying degrees of cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity.

CompoundCell LineIC50 (μM)
This compoundMDA-MB-2316.25
Other Derivative AHeLa0.069
Other Derivative BMDA-MB-2310.0046

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, suggesting that the compound promotes apoptosis through intrinsic pathways.
  • Inhibition of Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival.

Study on MDA-MB-231 Cells

A recent study published in MDPI examined the effects of various derivatives on MDA-MB-231 cells. The results indicated that this compound significantly reduced cell viability at concentrations as low as 6.25 μM. This study suggests that structural modifications could enhance the biological activity of imidazo[4,5-b]pyridine derivatives.

Comparative Analysis

A comparative analysis of various imidazo[4,5-b]pyridine derivatives revealed that the presence of specific functional groups (e.g., -OH or -OCH3) could enhance their antiproliferative activity. For instance, derivatives with hydroxyl groups showed improved IC50 values compared to those without.

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, and how do reaction conditions influence yield and purity?

Answer:
The compound is typically synthesized via cyclization of 2,3-diaminopyridine derivatives. A common method involves nitration using HNO₃/Ac₂O to introduce chloro and methyl groups at specific positions . Alternative routes include Pd-catalyzed amination for regioselective alkylation or chemoselective reductive amination to install the methyl group at the 1-position . Key factors affecting yield include:

  • Temperature control : Excess heat during nitration can lead to byproducts like nitroso derivatives.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Column chromatography with ethyl acetate/hexane (1:1) effectively isolates the product .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • 1H NMR : Confirms substitution patterns (e.g., methyl group at δ 3.2–3.5 ppm, aromatic protons at δ 7.5–8.2 ppm) .
  • MS (EI) : Molecular ion peaks (e.g., [M+H]+ at m/z 212) validate molecular weight .
  • X-ray crystallography : SHELXL refinement resolves the planar fused-ring system and confirms bond angles (e.g., N1–C2–N3 = 121.9°) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for GluN2B receptor modulation?

Answer:
SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position enhances binding affinity to GluN2B .
  • In vitro assays : Measure IC₅₀ values using HEK293 cells expressing GluN2B receptors to assess antagonist potency .
  • Computational modeling : Molecular docking (e.g., MOE software) predicts interactions with the receptor’s hydrophobic cleft .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data across different studies?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HEL cells for antiviral studies) to minimize variability .
  • Control experiments : Compare activity against wild-type vs. GluN2B-knockout models to confirm target specificity .
  • Orthogonal methods : Validate cAMP/IP1 signaling results with radioligand binding assays (e.g., [¹⁸F]-PET imaging) .

Advanced: How does molecular docking predict binding modes with targets like GluN2B or Akt?

Answer:

  • Homology modeling : Build Akt1 or GluN2B structures using PDB templates (e.g., 4EJN for Akt1) .
  • Docking protocols : Use GOLD or AutoDock Vina with flexible side chains to simulate ligand-receptor interactions .
  • Validation : Compare predicted poses with co-crystal structures (e.g., Akt1-inhibitor complex at 2.25 Å resolution) .

Advanced: What are the challenges in achieving selective receptor modulation (e.g., 5-HT7 vs. 5-HT2A)?

Answer:

  • Bioisosteric replacement : Replace the imidazopyridine core with oxazolo[4,5-b]pyridin-2-one to reduce off-target binding .
  • Linker optimization : Adjust alkyl chain length (e.g., hexyl vs. butyl) to sterically hinder non-target receptors .
  • Functional assays : Use calcium flux assays to differentiate Gαq (5-HT2A) vs. Gαs (5-HT7) signaling .

Methodological: How to design stability studies under physiological conditions?

Answer:

  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours, monitoring degradation via HPLC .
  • Stress conditions : Expose to UV light (254 nm) or oxidative agents (H₂O₂) to identify photolytic/oxidative degradation products .

Data Analysis: How to interpret thermal decomposition data from DSC/TG?

Answer:

  • DSC peaks : Exothermic events at 220–250°C indicate nitro group decomposition .
  • Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TG curves .
  • Comparative studies : Contrast with analogous compounds (e.g., 1,3,5-trinitro derivatives) to assess thermal stability trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.